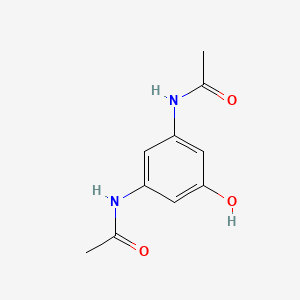

N-(3-acetamido-5-hydroxyphenyl)acetamide

Description

N-(3-Acetamido-5-hydroxyphenyl)acetamide is a diaryl acetamide derivative featuring a central phenyl ring substituted with an acetamido (-NHCOCH₃) group at the 3-position and a hydroxyl (-OH) group at the 5-position. This compound shares structural similarities with other acetamide-based molecules studied for their pharmacological, antimicrobial, and material science applications.

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

N-(3-acetamido-5-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C10H12N2O3/c1-6(13)11-8-3-9(12-7(2)14)5-10(15)4-8/h3-5,15H,1-2H3,(H,11,13)(H,12,14) |

InChI Key |

UAEDDAYJXZSAAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Multi-Step Functionalization via Sequential Acetylation and Bromination

A patent outlining the synthesis of N-(3-acetyl-2-hydroxyphenyl)acetamide (CN109824537A) provides a foundational approach adaptable to the target compound. The protocol involves:

-

Initial Acetylation : Ortho-aminophenol reacts with acetic anhydride in ethyl acetate under ice-cooling to form ortho-acetaminophenol (B) with a 1:1–1.5 molar ratio of reactants. Yields exceed 85% after purification via ethyl acetate extraction and magnesium sulfate drying.

-

Methoxylation : Compound B undergoes methoxylation using dimethyl carbonate and cesium carbonate at 95–110°C, producing N-(2-methoxyphenyl)acetamide (C). Phase-transfer catalysts enhance reaction efficiency.

-

Bromination : N-Bromosuccinimide (NBS) in dichloromethane introduces a bromine atom at position 5 of the phenyl ring, yielding N-(5-bromo-2-methoxyphenyl)acetamide (D) with 88% molar yield.

-

Deprotection and Acetylation : Aluminum chloride-mediated cleavage of the methoxy group at position 2, followed by acetylation with chloroacetyl chloride, generates N-(3-acetyl-5-bromo-2-hydroxyphenyl)acetamide (E).

-

Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) catalyzes hydrogenation at 50–75°C to remove the bromine atom, yielding the final product. Triethylamine or sodium bicarbonate serves as acid scavengers, with yields up to 85%.

Adaptation for Target Compound : Replacing the ortho-aminophenol starting material with 3-amino-5-hydroxyphenol could direct functionalization to the desired positions. Protective acetylation of the hydroxyl group prior to bromination may prevent undesired side reactions.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Characterization and Analytical Validation

-

FTIR Spectroscopy : Coordination through the -NH and -OH groups manifests as shifts in N-H (3187 cm⁻¹) and O-H (3450 cm⁻¹) stretching frequencies.

-

UV-Vis Spectroscopy : Absorption maxima at 242–248 nm indicate π→π* transitions in the aromatic-acetamide system.

-

Mass Spectrometry : Molecular ion peaks at m/z 193.2 ([M+H]⁺) and fragment ions at m/z 151 (loss of acetyl group) confirm structural integrity .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamido-5-hydroxyphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: The oxidation of this compound can be achieved using reagents such as CuO, I2, and pyridine.

Substitution: Substitution reactions can be facilitated by various catalysts and solvents, depending on the desired product.

Major Products Formed

The major products formed from these reactions include N-(3-acetamido-5-carboxyfuran) and other nitrogen-containing polymers .

Scientific Research Applications

N-(3-acetamido-5-hydroxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetamido-5-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by blocking their active sites, thereby affecting various biochemical processes . The compound’s bioactivity is often modulated by glucosylation, which can rapidly neutralize its effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of acetamide derivatives are highly influenced by substituent positions and electronic effects. Below is a comparative analysis:

Table 1: Substituent Effects on Acetamide Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs): Derivatives with -NO₂ (B1) or -CF₃ (B2) exhibit enhanced antimicrobial activity due to increased electrophilicity .

- Hydroxyl vs. Methoxy : The hydroxyl group in the target compound may improve solubility compared to methoxy-substituted analogs (e.g., compounds 8a, 12a in ), which often show reduced polarity .

- Crystal Engineering : Trichloro-acetamides with meta-substituents (e.g., -Cl, -CH₃) demonstrate significant variations in crystal symmetry and lattice constants, suggesting that the hydroxyl group in the target compound could influence its solid-state packing .

Pharmacological Activity Comparisons

Antimicrobial Activity :

- Compounds 47 and 48 (), bearing benzo[d]thiazole and piperazine groups, show potent activity against gram-positive bacteria (MIC: <1 µg/mL). In contrast, simpler acetamides like B1 () require higher concentrations (MIC: ~10 µg/mL) for similar effects .

- Fungal Activity : Derivatives with thiazole or pyridyl substituents (e.g., compounds 49, 50) exhibit antifungal properties, highlighting the role of heterocyclic moieties in broadening activity spectra .

Receptor-Specific Agonism :

- Pyridazin-3-one derivatives () act as FPR1/FPR2 ligands, with substituents like -OCH₃ modulating receptor specificity. For example, the 4-methoxybenzyl analog shows FPR2 selectivity, suggesting that substituent position on the phenyl ring critically impacts target engagement .

Physicochemical Properties

- Solubility : Hydroxyl-substituted derivatives (e.g., 40005 in ) generally exhibit higher aqueous solubility than halogenated analogs (e.g., 3-ClC₆H₄NH-CO-CCl₃ in ) due to hydrogen bonding .

- Thermal Stability: Trichloro-acetamides () display higher melting points (>200°C) compared to non-halogenated derivatives, attributed to stronger intermolecular forces .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(3-acetamido-5-hydroxyphenyl)acetamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via acetylation of 3-amino-5-hydroxyacetophenone using acetic anhydride in the presence of a base catalyst (e.g., pyridine). Purification is typically achieved via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Purity ≥95% can be confirmed by HPLC (C18 column, methanol/water mobile phase) and melting point analysis .

- Key Data : Molecular formula: C₁₀H₁₁NO₃; Molecular weight: 193.202 g/mol; CAS: 7298-67-1 .

Q. How can the structural and electronic properties of N-(3-acetamido-5-hydroxyphenyl)acetamide be characterized experimentally and computationally?

- Methodological Answer :

- Experimental : Use FTIR to identify functional groups (amide C=O stretch at ~1650 cm⁻¹, phenolic O-H stretch at ~3200 cm⁻¹) and ¹H/¹³C NMR to assign proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, acetamide methyl at δ 2.1 ppm) .

- Computational : Perform density functional theory (DFT) calculations to map HOMO-LUMO gaps (e.g., ~5.2 eV) and molecular electrostatic potential (MESP) surfaces to predict reactive sites .

Advanced Research Questions

Q. How do the hydroxyl and acetamido substituents influence intermolecular interactions in biological systems?

- Methodological Answer :

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins (e.g., kinases or receptors). The hydroxyl group may form hydrogen bonds with catalytic residues, while the acetamido group enhances hydrophobic interactions .

- Structural Insights : Combine X-ray crystallography (if co-crystallized with a target) and molecular docking (AutoDock Vina, Glide) to model binding poses. Substituent orientation affects steric and electronic complementarity .

Q. What experimental designs resolve contradictions between predicted bioactivity and observed cytotoxicity?

- Methodological Answer :

- In Vitro Screening : Use the MTT assay (e.g., IC₅₀ values against cancer cell lines) to evaluate cytotoxicity. Compare with computational predictions (e.g., SwissADME for bioavailability). Discrepancies may arise from off-target effects or metabolic instability .

- Mechanistic Follow-Up : Apply transcriptomics or proteomics to identify pathways affected by the compound. For example, RNA-seq can reveal upregulated apoptosis markers (e.g., caspase-3) in treated cells .

Q. How can conformational flexibility be analyzed to optimize drug-like properties?

- Methodological Answer : Conduct variable-temperature NMR to study rotamer populations (e.g., acetamide rotation barriers). Pair with molecular dynamics (MD) simulations (AMBER or GROMACS) to model solvent effects and free energy landscapes. Rigid conformers may improve target selectivity .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Experimental Validation : Use shake-flask method with UV-Vis quantification. For example, solubility in DMSO (~50 mg/mL) vs. hexane (<0.1 mg/mL) reflects its amphiphilic nature due to phenolic -OH and acetamide groups .

- QSAR Modeling : Develop quantitative structure-activity relationship models incorporating Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.